Product packaging for 3alpha-Hydroxy-5alpha-pregnane-20-one(Cat. No.:)

3alpha-Hydroxy-5alpha-pregnane-20-one

Cat. No.: B10754384
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-LOPWJTSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3alpha-Hydroxy-5alpha-pregnane-20-one, also known as allopregnanolone, is a potent endogenous neuroactive steroid and a key metabolite of the hormone progesterone. Its primary research value lies in its role as a highly potent positive allosteric modulator of the GABAA receptor. By binding to a distinct site on this receptor complex, it potentiates GABAergic neurotransmission, leading to enhanced neuronal inhibition. This mechanism underlies its significant effects on the central nervous system, making it a critical compound for investigating physiological and pathophysiological processes related to stress, mood, anxiety, sleep, and neuroendocrine function. Researchers utilize this compound extensively in preclinical studies to explore its potential therapeutic relevance in conditions such as postpartum depression, anxiety disorders, and epilepsy. Furthermore, it serves as an essential biochemical tool for elucidating the intricate interplay between neurosteroid synthesis, synaptic plasticity, and behavior, offering profound insights into the fundamental mechanisms of brain function and resilience. This product is supplied as a high-purity reference standard to ensure experimental reproducibility and reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B10754384 3alpha-Hydroxy-5alpha-pregnane-20-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-LOPWJTSLSA-N

Isomeric SMILES

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Biosynthesis and Endogenous Regulation of 3α Hydroxy 5α Pregnane 20 One

Precursor Steroid Pathways and Metabolism

The formation of allopregnanolone (B1667786) is intricately linked to the metabolism of several key steroid hormones. These pathways highlight the interconnectedness of steroidogenic processes within the body.

Progesterone (B1679170) as a Primary Precursor and its Metabolism

Progesterone is a primary precursor for the synthesis of allopregnanolone. nih.govnih.gov This conversion is a two-step enzymatic process. First, progesterone undergoes reduction by the enzyme 5α-reductase to form 5α-dihydroprogesterone (5α-DHP). nih.govacs.org Subsequently, 5α-DHP is converted to allopregnanolone by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govacs.org This metabolic pathway is active in various tissues, including the nervous system, where allopregnanolone exerts significant effects. nih.gov

The metabolism of progesterone to allopregnanolone is a key pathway for the local production of neuroactive steroids in the brain. nih.gov The enzymes necessary for this conversion are widely distributed throughout the brain and spinal cord. nih.gov

Formation via 5α-Reduced C21 Steroids

Allopregnanolone can also be formed from other 5α-reduced C21 steroids. For instance, 5α-pregnan-3,20-dione is a direct precursor that can be converted to allopregnanolone. nih.gov Furthermore, 5α-reduced, 3α-hydroxy-C21 steroids are recognized as excellent substrates for human cytochrome P450c17 (hCYP17), an enzyme involved in the conversion of C21 steroids to C19 steroids. nih.gov Specifically, hCYP17 can 17α-hydroxylate 5α-pregnan-3α-ol-20-one, and the resulting intermediate, 5α-pregnan-3α,17α-diol-20-one, is efficiently converted to androsterone. nih.gov This demonstrates a link between the metabolism of 5α-reduced C21 steroids and the production of androgens.

Involvement in the Androgen Backdoor Pathway

The "backdoor pathway" represents an alternative route for the synthesis of potent androgens, such as dihydrotestosterone (B1667394) (DHT), that bypasses the conventional pathway involving testosterone. nih.govnih.gov In this pathway, 17α-hydroxyprogesterone is converted to 17α-hydroxy-5α-pregnane-3,20-dione by 5α-reductase type 1. nih.govresearchgate.net This intermediate is then reduced by 3α-hydroxysteroid dehydrogenase to form 17α-hydroxyallopregnanolone. nih.govresearchgate.net

Subsequently, the enzyme cytochrome P450c17 (specifically its 17,20 lyase activity) acts on 17α-hydroxyallopregnanolone to produce androsterone. nih.govresearchgate.netplos.org Androsterone can then be further metabolized to androstanediol and ultimately to DHT. nih.govresearchgate.net This pathway highlights a crucial role for allopregnanolone and its hydroxylated derivatives in androgen biosynthesis. nih.gove-apem.org

Enzymatic Conversion Mechanisms

The synthesis of allopregnanolone is dependent on the activity of specific enzymes that catalyze the key reductive steps. The expression and activity of these enzymes are critical for regulating the levels of this neuroactive steroid.

5α-Reductase Activity and Isoforms (e.g., Type I, Type II)

The initial and rate-limiting step in the conversion of progesterone to allopregnanolone is catalyzed by 5α-reductase. nih.gov This enzyme exists in different isoforms, with Type I and Type II being the most well-characterized. nih.gov Both isoforms are responsible for the metabolism of neuroactive steroids, including progesterone. nih.gov

5α-reductase Type I is expressed in various brain regions, including the cerebral cortex, hippocampus, and olfactory bulb. nih.gov In contrast, 5α-reductase Type II is thought to be a key enzyme in the generation of neuroactive steroids in the brain, particularly allopregnanolone, through the production of its precursor, dihydroprogesterone. nih.gov The expression of 5α-reductase Type I mRNA and protein can be influenced by factors such as social isolation, suggesting a potential mechanism for the regulation of allopregnanolone synthesis in response to stress. researchgate.net

3α-Hydroxysteroid Oxidoreductase (3α-HSOR)/3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity

The final step in allopregnanolone biosynthesis is the conversion of 5α-dihydroprogesterone to allopregnanolone, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD), also known as 3α-hydroxysteroid oxidoreductase (3α-HSOR). nih.govnih.gov This enzyme reversibly reduces the 3-keto group of 5α-DHP to a 3α-hydroxyl group. nih.gov

Multiple isoforms of 3α-HSD exist in humans, encoded by genes such as AKR1C1-4. nih.gov These isoforms exhibit varying substrate specificities and tissue distributions. acs.org For example, human 3α-HSD type III (AKR1C2) has been shown to catalyze the formation of allopregnanolone. nih.gov The enzymatic activity of 3α-HSD follows a ternary complex (sequential) kinetic mechanism, where the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor binds before the steroid substrate. nih.gov The expression and activity of these enzymes are crucial in determining the local concentrations of allopregnanolone in different tissues. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the key enzymes and pathways involved in the biosynthesis of 3α-Hydroxy-5α-pregnane-20-one.

Key Enzymes in Allopregnanolone Biosynthesis
EnzymeAbbreviationFunctionSubstrate(s)Product(s)
5α-Reductase5α-RReduces the double bond at the C4-C5 position of progesterone.Progesterone, 17α-hydroxyprogesterone5α-Dihydroprogesterone, 17α-hydroxy-5α-pregnane-3,20-dione
3α-Hydroxysteroid Dehydrogenase3α-HSD/3α-HSORReduces the 3-keto group to a 3α-hydroxyl group.5α-Dihydroprogesterone, 17α-hydroxy-5α-pregnane-3,20-dioneAllopregnanolone, 17α-hydroxyallopregnanolone
Cytochrome P450c17CYP17A1Exhibits 17α-hydroxylase and 17,20-lyase activities.17α-hydroxyallopregnanoloneAndrosterone
Biosynthetic Pathways Involving Allopregnanolone
PathwayKey StepsSignificance
Classical PathwayProgesterone → 5α-Dihydroprogesterone → AllopregnanolonePrimary route for allopregnanolone synthesis.
Androgen Backdoor Pathway17α-hydroxyprogesterone → 17α-hydroxy-5α-pregnane-3,20-dione → 17α-hydroxyallopregnanolone → Androsterone → DHTAlternative route for potent androgen synthesis.

Cellular and Tissue Localization of Biosynthesis

The brain is a primary site for the synthesis of 3α-hydroxy-5α-pregnan-20-one, where it can be produced de novo from cholesterol or from circulating steroid precursors like progesterone. nih.govnih.gov The enzymes responsible for its synthesis, 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), are found in various brain cells and regions. nih.gov

Glial Cells:

Oligodendrocytes: These cells, responsible for myelination, have been shown to contain the necessary enzymes for 3α-hydroxy-5α-pregnan-20-one synthesis. nih.gov

Astrocytes: Type 1 astrocytes in culture have been identified as sites of 3α-HSD localization, indicating their role in the synthesis of this neurosteroid. nih.gov

Microglia: Evidence suggests that microglia also express the enzymes required for the production of 3α-hydroxy-5α-pregnan-20-one. nih.gov

Neurons: The synthesis of 3α-hydroxy-5α-pregnan-20-one is not limited to glial cells; neurons are also significant sites of its production. The co-localization of 5α-reductase and 3α-HSD has been demonstrated in:

Glutamatergic neurons: These excitatory neurons in the cerebral cortex, hippocampus, and amygdala are capable of synthesizing 3α-hydroxy-5α-pregnan-20-one. nih.govnih.gov

GABAergic neurons: Inhibitory neurons within the cerebral cortex, hippocampus, amygdala, and thalamus also contain the enzymatic machinery for its synthesis. nih.gov

Specific Brain Regions: The distribution of the synthesizing enzymes is not uniform throughout the brain, leading to regional differences in 3α-hydroxy-5α-pregnan-20-one levels. Higher concentrations are typically found in limbic areas, which are involved in emotion and memory.

Cerebral Cortex: A significant site of synthesis, with studies showing elevated levels of 3α-hydroxy-5α-pregnan-20-one. nih.gov

Hippocampus: This region, crucial for memory formation, contains the necessary enzymes and shows notable levels of the neurosteroid. nih.govnih.gov

Amygdala: Involved in emotional processing, the amygdala is another key site of 3α-hydroxy-5α-pregnan-20-one synthesis. nih.govnih.gov

Olfactory Bulb: This region exhibits high levels of both 5α-reductase and 3α-HSD, corresponding to high concentrations of 3α-hydroxy-5α-pregnan-20-one. nih.govpnas.org

Thalamus: Certain output neurons in the thalamus also contribute to the brain's production of this neurosteroid. nih.govnih.gov

Cerebellum: The cerebellum also contains the enzymes for synthesis, with some studies noting sex-specific differences in enzyme expression. nih.gov

Brain Region/Cell TypeKey Enzymes PresentSignificance in Biosynthesis
Glutamatergic Neurons (Cortex, Hippocampus, Amygdala)5α-reductase, 3α-HSDMajor sites of neuronal synthesis. nih.govnih.gov
GABAergic Neurons (Cortex, Hippocampus, Amygdala, Thalamus)5α-reductase, 3α-HSDContribute to local modulation of inhibitory circuits. nih.gov
Oligodendrocytes5α-reductase, 3α-HSDRole in myelination and neuronal support. nih.gov
Astrocytes3α-HSDParticipate in the local synthesis and regulation of neurosteroid levels. nih.gov
Microglia5α-reductasePotential role in neuroinflammatory responses. nih.gov
Olfactory BulbHigh levels of 5α-reductase and 3α-HSDCorrelates with high local concentrations of the compound. nih.govpnas.org

In addition to the brain, 3α-hydroxy-5α-pregnan-20-one is synthesized in peripheral glands, from which it can circulate and cross the blood-brain barrier to exert its effects.

Adrenal Glands: The adrenal glands are a source of 3α-hydroxy-5α-pregnan-20-one in both males and females. nih.gov The adrenal cortex produces precursor steroids which can then be converted to 3α-hydroxy-5α-pregnan-20-one. nih.gov

Gonads: Both the testes in males and the ovaries in females contribute to the production of this neurosteroid. researchgate.net

Ovaries: The ovaries are a significant source of 3α-hydroxy-5α-pregnan-20-one, with levels fluctuating throughout the reproductive cycle. nih.govnih.gov The primary precursor, progesterone, is produced in large amounts by the ovaries.

Corpus Luteum: Following ovulation, the corpus luteum forms in the ovary and becomes a major site of progesterone and, consequently, 3α-hydroxy-5α-pregnan-20-one production. nih.govresearchgate.net Studies have confirmed the expression of the necessary enzymes, 5α-reductase and 3α-HSD, in the human corpus luteum. nih.gov Tissue concentrations of 3α-hydroxy-5α-pregnan-20-one are significantly higher in the early to mid-luteal phase. nih.govresearchgate.net

Peripheral GlandPrimary PrecursorSignificance in Biosynthesis
Adrenal GlandsProgesterone, Pregnenolone (B344588)Contributes to baseline levels in both sexes. nih.govnih.gov
Gonads (Testes, Ovaries)ProgesteroneSource of sex-dependent levels of the compound. researchgate.net
OvariesProgesteroneA major contributor to circulating levels in females, with cyclical variations. nih.govnih.gov
Corpus LuteumProgesteroneThe primary source during the luteal phase of the menstrual cycle and early pregnancy. nih.govresearchgate.net

Physiological Modulators of Endogenous Levels

The levels of 3α-hydroxy-5α-pregnan-20-one are not static but are dynamically regulated by both external and internal factors, including stress and hormonal cycles.

Acute stress has been shown to rapidly increase the synthesis and concentration of 3α-hydroxy-5α-pregnan-20-one in the brain. nih.gov This response is considered an adaptive mechanism to dampen the physiological and behavioral effects of stress, in part by enhancing GABAergic inhibition. nih.gov For instance, studies in rodents have demonstrated that exposure to stressors like forced swimming or social isolation can lead to a significant elevation in brain levels of this neurosteroid. pnas.org However, chronic or protracted stress may lead to a decrease in brain 3α-hydroxy-5α-pregnan-20-one levels, which has been associated with the pathophysiology of mood disorders. pnas.org

The endogenous levels of 3α-hydroxy-5α-pregnan-20-one are closely tied to the fluctuations of progesterone during the female reproductive cycle.

Estrus and Menstrual Cycle: In rodents, levels of 3α-hydroxy-5α-pregnan-20-one in the brain and plasma vary across the estrous cycle, generally mirroring progesterone levels. unimi.it In women, plasma concentrations of 3α-hydroxy-5α-pregnan-20-one are low during the follicular phase of the menstrual cycle and rise significantly during the mid-luteal phase, following the post-ovulatory surge in progesterone from the corpus luteum. mdpi.com Levels then decline towards the end of the luteal phase, preceding menstruation. mdpi.com

Pregnancy: During pregnancy, progesterone levels increase dramatically, leading to a corresponding and substantial rise in the concentration of 3α-hydroxy-5α-pregnan-20-one in both the plasma and the brain. nih.gov These elevated levels are thought to contribute to the maintenance of uterine quiescence and to adaptations in the maternal brain. After delivery, the abrupt drop in both progesterone and 3α-hydroxy-5α-pregnan-20-one is believed to be a contributing factor to postpartum mood disorders in susceptible individuals. nih.gov

Physiological StateChange in 3α-Hydroxy-5α-pregnane-20-one LevelsPrimary Driver
Menstrual Cycle (Follicular Phase)LowLow progesterone levels. mdpi.com
Menstrual Cycle (Luteal Phase)HighHigh progesterone secretion from the corpus luteum. mdpi.com
PregnancyVery HighSustained and high progesterone production by the corpus luteum and placenta. nih.gov
PostpartumRapid DecreaseLoss of the placenta and subsequent drop in progesterone. nih.gov

Molecular and Cellular Mechanisms of Action

GABAergic Receptor Modulation

Allopregnanolone (B1667786) is a potent modulator of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the brain. nih.govresearchgate.net Its interaction with the GABAA receptor is multifaceted and crucial to its physiological and pharmacological effects.

Allopregnanolone acts as a positive allosteric modulator of GABAA receptors. nih.govresearchgate.netnih.gov This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. bohrium.com At nanomolar concentrations, allopregnanolone potentiates the effect of GABA, increasing the flow of chloride ions into the neuron when GABA binds to the receptor. nih.govnih.gov This enhancement of GABAergic inhibition leads to a decrease in neuronal excitability. scienceopen.com At higher, micromolar concentrations, allopregnanolone can directly activate the GABAA receptor's chloride channel, even in the absence of GABA. nih.govnih.gov

The modulatory effects of allopregnanolone are significant, with research indicating it has a much higher efficacy in increasing chloride channel currents compared to other modulators like benzodiazepines or barbiturates. scienceopen.com This potentiation is observed as an increase in both the peak and steady-state responses in macroscopic recordings and an increased channel opening frequency and prolonged mean open duration in single-channel recordings. nih.gov

Table 1: Effects of Allopregnanolone on GABAA Receptor Function
Concentration RangeMechanism of ActionEffect on GABAA ReceptorConsequence
Nanomolar (nM)Positive Allosteric ModulationEnhances GABA-mediated chloride currentsIncreased neuronal inhibition
Micromolar (µM)Direct GatingDirectly opens the chloride channelNeuronal inhibition in the absence of GABA

The GABAA receptor is a pentameric ligand-gated ion channel typically composed of different subunit combinations (e.g., α, β, γ, δ). nih.gov The subunit composition of the receptor determines its pharmacological properties and its sensitivity to modulators like allopregnanolone. nih.govnih.gov Allopregnanolone appears to have a broad spectrum of action, modulating a wide variety of GABAA receptor subtypes. nih.gov

Changes in the levels of allopregnanolone can lead to compensatory changes in GABAA receptor subunit expression. For example, withdrawal from prolonged exposure to allopregnanolone can increase the expression of the α4 subunit, which often co-assembles with the δ subunit. nih.gov

The primary function of the GABAA receptor is to act as a chloride ion (Cl-) channel. wikipedia.org When activated, the channel opens, allowing Cl- ions to flow into the neuron, leading to hyperpolarization and reduced neuronal firing. wikipedia.org Allopregnanolone's modulation of the GABAA receptor directly impacts this chloride ion conductance. nih.govphysiology.org

By potentiating the action of GABA or by directly gating the channel, allopregnanolone increases the influx of chloride ions. physiology.orgnih.gov Studies have demonstrated that the current induced by allopregnanolone is carried by chloride ions and can be blocked by GABAA receptor antagonists like bicuculline (B1666979). physiology.orgnih.gov Fluctuation analyses have shown that allopregnanolone and GABA activate channels with similar unitary conductance properties, confirming that they both act on the same type of chloride channel. physiology.org The sustained current responses induced by allopregnanolone are mediated by these chloride conductance mechanisms. physiology.org

Allopregnanolone exerts its modulatory effects by binding to sites on the GABAA receptor that are structurally distinct from those of other well-known ligands. nih.gov The binding site for the primary agonist, GABA, is located at the interface between the β and α subunits in the extracellular domain. bohrium.com Benzodiazepines also bind to the extracellular domain, at the interface between the α and γ subunits. nih.gov

In contrast, substantial evidence indicates that the binding sites for neurosteroids like allopregnanolone are located within the transmembrane domains (TMDs) of the GABAA receptor subunits. nih.gov Structural and photoaffinity labeling studies have identified two principal binding sites for potentiating neurosteroids: an intrasubunit site within the α subunit and an intersubunit site at the β-α interface. nih.govuic.edu These sites are separate from the binding pockets for barbiturates and the channel blocker picrotoxin. nih.govresearchgate.net The existence of these distinct binding sites explains how allopregnanolone can allosterically modulate the receptor's function without competing with GABA for its binding site. researchgate.net

Table 2: GABAA Receptor Ligand Binding Sites
LigandBinding Site LocationPrimary Action
GABAExtracellular Domain (β-α interface)Agonist
BenzodiazepinesExtracellular Domain (α-γ interface)Positive Allosteric Modulator
BarbituratesTransmembrane DomainPositive Allosteric Modulator/Direct Agonist
PicrotoxinChannel PoreNon-competitive Antagonist (Channel Blocker)
AllopregnanoloneTransmembrane Domain (α-intrasubunit and β-α intersubunit)Positive Allosteric Modulator/Direct Agonist

Non-Genomic Receptor Interactions

Beyond its profound effects on the GABAergic system, allopregnanolone also engages in rapid, non-genomic interactions with other receptor systems, most notably the glutamate (B1630785) receptor family. scienceopen.comresearchgate.net

Allopregnanolone and its metabolites can modulate the function of N-Methyl-D-Aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity. scienceopen.com However, the nature of this modulation can be complex and is often dependent on the specific form of the steroid. While some neurosteroids like pregnenolone (B344588) sulfate (B86663) act as positive allosteric modulators of the NMDA receptor, other forms, such as sulfated metabolites of allopregnanolone, can be inhibitory. nih.govresearchgate.net

For example, 3alpha-hydroxy-5beta-pregnan-20-one sulfate, a sulfated form of a naturally occurring isomer of allopregnanolone, has been shown to inhibit NMDA receptor-mediated responses. nih.govresearchgate.net This inhibition is noncompetitive, as the steroid reduces the maximum NMDA response with little effect on the agonist's affinity (EC50). nih.govresearchgate.net This inhibitory action does not involve the glycine (B1666218) co-agonist site or the open channel pore, suggesting a distinct modulatory site. nih.govresearchgate.net This modulation of NMDA receptors indicates another pathway through which allopregnanolone can influence neuronal excitability, potentially counteracting excessive glutamate-mediated activity. nih.gov

Dopamine (B1211576) Receptor Interactions

3alpha-Hydroxy-5alpha-pregnane-20-one indirectly modulates the dopaminergic system, primarily through its potent, positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. frontiersin.org GABA-A receptors can regulate dopamine release, and by enhancing GABAergic inhibition, allopregnanolone influences dopaminergic activity. frontiersin.org

Research using fast-scan cyclic voltammetry in rats has demonstrated that allopregnanolone reduces electrically evoked dopamine release in the nucleus accumbens. frontiersin.org This effect was observed in both male and female rats, though the effective doses and magnitude of the response showed some sex-dependent differences. frontiersin.org This reduction in phasic dopamine release suggests a potential influence on reward processing and motivation. frontiersin.org

Behavioral studies in rodents further support an interaction with the dopamine system. Allopregnanolone has been shown to induce catalepsy, a behavioral state characterized by motor rigidity that is often associated with dopamine D2 receptor antagonists. researchgate.net Furthermore, it can potentiate catalepsy induced by the typical antipsychotic haloperidol (B65202). researchgate.net This potentiation is blocked by GABA-A receptor antagonists, indicating that allopregnanolone's effects on dopamine-mediated behaviors are a consequence of enhanced GABAergic tone. researchgate.net The interaction may also involve adenosine (B11128) receptors, which are co-localized with dopamine receptors on GABAergic neurons within the striatum and are known to modulate motor function. nih.gov

Table 1: Summary of Allopregnanolone's Effects on the Dopaminergic System

EffectKey FindingsPrimary MechanismReferences
Modulation of Dopamine ReleaseReduces electrically evoked dopamine release in the nucleus accumbens.Positive allosteric modulation of GABA-A receptors on neurons that regulate dopamine release. frontiersin.org
Behavioral OutcomesInduces catalepsy and potentiates haloperidol-induced catalepsy.Increased GABAergic tone leading to a functional profile similar to dopamine receptor antagonists. researchgate.net
Receptor CrosstalkEffects on catalepsy are modulated by adenosine receptor agents, suggesting a complex interaction between GABA, dopamine, and adenosine systems.Co-localization of adenosine and dopamine receptors on GABAergic striatal neurons. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Modulation

The interaction between this compound and nicotinic acetylcholine receptors (nAChRs) appears to be indirect. Evidence suggests a functional interplay rather than direct binding or modulation of the receptor itself. For instance, GABA-A receptors that are sensitive to allopregnanolone are situated in similar brain regions as nAChRs, which provides an anatomical basis for potential interactions between these systems.

In studies involving organotypic co-cultures of spinal cord and muscle tissue, the application of pancuronium, a competitive antagonist at nAChRs, abolished muscle contractions but did not significantly affect the activity pattern of spinal neurons. mdpi.com This suggests that in this specific context, nAChRs play a minor role in controlling the firing of spinal neurons that are otherwise influenced by allopregnanolone's GABAergic effects. mdpi.com

Serotonin (B10506) (5-HT3) Receptor Interactions

This compound has been identified as a functional antagonist at the ligand-gated ion channel 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov In whole-cell voltage-clamp recordings of HEK 293 cells stably expressing the 5-HT3 receptor, allopregnanolone was shown to inhibit receptor function. nih.gov

The mechanism of this antagonism appears to be non-competitive and allosteric. nih.gov Allopregnanolone did not alter the binding affinity of a radiolabeled 5-HT3 receptor antagonist, indicating that it does not interact with the serotonin binding site. nih.gov It is proposed that the steroid interacts with the receptor at the receptor-membrane interface. nih.gov

Further complexity is suggested by behavioral studies where co-administration of a 5-HT3 receptor agonist, 2-methylserotonin, potentiated the cataleptic effects of allopregnanolone in mice. nih.gov This potentiation was reversed by a GABA-A receptor antagonist, suggesting that the interaction ultimately enhances GABAergic tone. nih.gov

Sigma 1 Receptor Interactions

This compound interacts with sigma-1 (σ1) receptors, which are atypical proteins located in the endoplasmic reticulum membrane. nih.govrrpharmacology.ru This interaction represents a non-genomic mechanism of action, distinct from its effects on classical steroid receptors or GABA-A receptors. nih.gov

Neurosteroids have been shown to bind to σ1 receptors and modulate their function. nih.gov These receptors are considered ligand-regulated molecular chaperones that can influence intracellular calcium signaling. diva-portal.org The interaction between neurosteroids and σ1 receptors is believed to be physiologically relevant and may contribute to the effects of these steroids on memory, stress, depression, and neuroprotection. nih.govdiva-portal.org Chronic administration of anabolic androgenic steroids has been shown to alter the affinity of neurosteroids for the σ1 receptor, which may be linked to the depressive symptoms associated with the misuse of those substances. diva-portal.org

Pregnane (B1235032) X Receptor Mechanisms

Beyond its rapid, non-genomic actions on membrane-bound receptors, this compound also engages in genomic signaling by acting as a ligand for the Pregnane X Receptor (PXR). mdpi.comnih.govwikipedia.org PXR, also known as the Steroid and Xenobiotic Sensing Nuclear Receptor (SXR), is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govwikipedia.org

Upon activation by a ligand such as allopregnanolone, PXR forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as xenobiotic response elements located in the promoter regions of target genes. nih.gov This binding initiates the recruitment of coactivators or corepressors to regulate the transcription of these genes. nih.gov

A primary function of PXR is to upregulate the expression of proteins involved in the detoxification and clearance of foreign substances (xenobiotics) and endogenous molecules. wikipedia.org Key target genes include those encoding cytochrome P450 enzymes, particularly CYP3A4, which is a major enzyme responsible for drug metabolism. wikipedia.orgresearchgate.net PXR also regulates the expression of phase II conjugating enzymes and transport proteins. wikipedia.org This PXR-mediated mechanism is thought to contribute to the neuroprotective effects of allopregnanolone. nih.gov

Table 2: PXR-Mediated Genomic Actions of Allopregnanolone

StepDescriptionKey Target GenesReferences
1. ActivationAllopregnanolone binds to and activates the Pregnane X Receptor (PXR) in the cytoplasm.- nih.govwikipedia.org
2. DimerizationActivated PXR forms a heterodimer with the Retinoid X Receptor (RXR).- wikipedia.org
3. DNA BindingThe PXR/RXR heterodimer translocates to the nucleus and binds to xenobiotic response elements on DNA.- nih.gov
4. Gene TranscriptionThe complex recruits co-regulatory proteins to induce or repress gene transcription.CYP3A4, Phase II enzymes (e.g., glutathione (B108866) S-transferase), Transporters (e.g., MDR1). wikipedia.orgresearchgate.net

Intracellular Signaling Pathways and Molecular Targets

Regulation of Intracellular Calcium Concentration

This compound can rapidly increase the concentration of intracellular calcium ([Ca2+]i) through a non-genomic mechanism that is dependent on both GABA-A receptors and L-type voltage-gated calcium channels (L-type VGCCs). nih.govjneurosci.org

This mechanism is particularly prominent in immature neurons and neural stem cells, which maintain a high intracellular chloride concentration. mdpi.comfrontiersin.org In these cells, allopregnanolone's positive modulation of the GABA-A receptor leads to an efflux of chloride ions, which is a depolarizing event. nih.govresearchgate.net This membrane depolarization is sufficient to activate L-type VGCCs, causing an influx of extracellular calcium into the cell. mdpi.comfrontiersin.org Studies have confirmed that this effect is dose-dependent, stereospecific, and is blocked by both GABA-A receptor antagonists (like bicuculline and picrotoxin) and L-type calcium channel blockers (like nifedipine). nih.govjneurosci.org

The resulting rise in intracellular calcium acts as a second messenger, activating downstream signaling cascades. frontiersin.org These can include calcium-dependent kinases such as CaMKII and CaMK IV, which in turn can phosphorylate and activate transcription factors like the cyclic AMP-responsive element-binding protein (CREB). frontiersin.org The activation of these pathways is linked to the promotion of neurogenesis and neural plasticity. nih.govresearchgate.net

Enhancement of CX3CL1-CX3CR1 Pathway

This compound has been shown to enhance the fractalkine signaling pathway, which involves the chemokine CX3CL1 and its receptor CX3CR1. nih.govnih.gov This pathway is critical for communication between neurons and microglia. Research indicates that the administration of this compound can increase the levels of both CX3CL1 and its receptor, CX3CR1. nih.govnih.govnih.gov

Notably, this effect appears to be sex-specific. In studies using alcohol-preferring rats, this compound elevated CX3CL1 levels by 16% in the nucleus accumbens of female rats, with no significant changes observed in males. nih.govnih.gov This increase in CX3CL1 in females was observed across multiple brain regions, including the amygdala, hypothalamus, and midbrain. nih.govnih.govnih.gov Furthermore, in these female rats, the compound led to a 48% increase in CX3CR1 levels in the nucleus accumbens. nih.govnih.govnih.gov This enhancement of the CX3CL1/CX3CR1 pathway is thought to primarily influence astrocyte reactivity without affecting microglial activation. nih.govnih.govnih.gov

Table 1: Effect of this compound on the CX3CL1-CX3CR1 Pathway in Female Alcohol-Preferring Rats

Molecule Brain Region Percentage Change
CX3CL1 Nucleus Accumbens +16%
CX3CR1 Nucleus Accumbens +48%

Modulation of Transforming Growth Factor-Beta 1 (TGF-β1) and Signal Transducer and Activator of Transcription 1 (STAT1) Activation

The influence of this compound extends to the modulation of key signaling molecules involved in inflammation and gene expression. In female alcohol-preferring rats, treatment with this neurosteroid resulted in a 24% increase in the levels of Transforming Growth Factor-Beta 1 (TGF-β1) in the nucleus accumbens. nih.govnih.govnih.gov

Concurrently, the compound was found to heighten the activation, specifically the phosphorylation, of Signal Transducer and Activator of Transcription 1 (STAT1) by a significant 85% in the same brain region of female rats. nih.govnih.govnih.gov No similar alterations in TGF-β1 or STAT1 activation were observed in male counterparts, again highlighting a sex-specific mechanism of action. nih.govnih.govnih.gov The activation of STAT1 is particularly noteworthy as it plays a role in promoting the production of CX3CL1. nih.gov

Table 2: Modulation of TGF-β1 and STAT1 by this compound in Female Alcohol-Preferring Rats

Molecule Brain Region Percentage Change
TGF-β1 Nucleus Accumbens +24%
Phosphorylated STAT1 Nucleus Accumbens +85%

Modulation of Anti-inflammatory Interleukin-10 (IL-10) Production

This compound has demonstrated the ability to modulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com Research has shown that this neurosteroid enhances IL-10 production, an effect that can also exhibit sex-specificity. nih.govnih.gov For instance, in the brains of male alcohol-preferring rats, administration of this compound led to a significant increase in IL-10 levels in the amygdala, while no similar effect was observed in females. mdpi.com

The mechanism underlying this increase in IL-10 involves the endosomal TRIF-dependent TLR4 signaling pathway. mdpi.com Studies in RAW264.7 macrophage cells have shown that downregulation of TRIF reduces IL-10 levels, and under these conditions, this compound is no longer able to restore the reduced IL-10 levels, confirming the pathway's importance. mdpi.com

Blocking Pro-inflammatory Toll-Like Receptor (TLR) Signaling Pathways

A significant aspect of the molecular action of this compound is its ability to inhibit pro-inflammatory signaling pathways mediated by Toll-Like Receptors (TLRs). wikipedia.org It has been shown to inhibit the activation of TLR2, TLR4, and TLR7, but not TLR3. nih.gov

The primary mechanism of this inhibition is the disruption of the interaction between the TLRs and the adaptor protein MyD88. nih.gov Co-immunoprecipitation studies have confirmed that this compound inhibits the binding of MyD88 with TLR4 and TLR7. nih.gov This effectively blocks the MyD88-dependent signaling cascade, which would otherwise lead to the production of various pro-inflammatory mediators. nih.gov In contrast, the compound does not affect the levels of TLR4 co-precipitating with TRIF, indicating its specificity for the MyD88-dependent pathway. nih.gov This inhibitory action has been observed in both mouse macrophages and the brains of alcohol-preferring rats. nih.gov

Impact on Suppressor of Cytokine Signaling 3 (SOCS3) Expression

The potential influence of this compound on the expression of Suppressor of Cytokine Signaling 3 (SOCS3) has been a subject of investigation due to SOCS3's role in inflammatory processes and its connection to the CX3CL1 pathway. nih.gov Inhibition of SOCS3 function has been shown to prevent the expression of CX3CL1. nih.gov However, direct studies on the effect of this compound on SOCS3 expression have not shown a significant impact. In a study involving the nucleus accumbens of female alcohol-preferring rats, immunoblotting assays did not reveal any discernible response in SOCS3 levels following the administration of this compound. nih.gov

Modulation of CREB and Neuronal Differentiation Factor NeuroD

This compound also modulates the activity of the cAMP-response element-binding protein (CREB). Its inhibitory effect on TLR4 signaling includes blocking the phosphorylation, and therefore the activation, of CREB. sigmaaldrich.comnih.gov This action prevents the subsequent expression of inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1). nih.gov

In the context of neuronal development, this compound has been found to promote the proliferation of both rodent and human neural progenitor cells. nih.govelsevierpure.com Furthermore, it has been shown to regulate neuronal differentiation. nih.gov Studies indicate that this neurosteroid can restore the ratio of neurons to astrocytes derived from adult neural stem cells in a mouse model of Alzheimer's disease. nih.gov While the compound has been shown to increase the number of cells expressing markers of neuronal lineage, such as MAP2, specific modulation of the Neuronal Differentiation Factor NeuroD has not been detailed in the available research. nih.gov

Physiological and Behavioral Research in Preclinical Models

Neurophysiological Effects

The neurosteroid 3alpha-Hydroxy-5alpha-pregnane-20-one, also known as allopregnanolone (B1667786), exerts significant modulatory effects on the central nervous system. Its neurophysiological actions are primarily mediated through its interaction with GABAA receptors, the main inhibitory neurotransmitter receptors in the brain.

This compound is a potent modulator of neuronal excitability, primarily through its interaction with the GABAA receptor nih.gov. By enhancing GABAergic neurotransmission, it generally leads to a decrease in neuronal firing rates. This steroid can exert both inhibitory and, depending on the specific neuronal context, excitatory effects nih.gov. For instance, while it typically produces inhibitory effects, in certain hippocampal neuron populations, it may act in an excitatory manner nih.gov. The modulation of neuronal excitability is a key mechanism underlying its broader physiological and behavioral effects nih.gov.

A primary mechanism of action for this compound is the positive allosteric modulation of GABAA receptors nih.gov. It enhances the GABA-mediated chloride ion current at these receptors nih.gov. This potentiation occurs at both synaptic receptors, which are involved in phasic inhibition, and extrasynaptic receptors, particularly those containing δ-subunits, which mediate tonic inhibition nih.gov. This dual action allows for a comprehensive enhancement of GABAergic tone throughout the brain.

Preclinical studies have demonstrated the ability of this compound to regulate spontaneous neural activity. For example, it has been shown to reverse the inhibitory effect of ethanol (B145695) on the spontaneous firing rates of neurons in the medial septal/diagonal band of Broca nih.govnih.gov. This suggests that the neurosteroid can counteract the effects of central nervous system depressants on neuronal activity. The time course of its effects on spontaneous activity has been observed to be similar to its changes in brain concentration nih.gov.

Behavioral Phenotypes and Responses

The neurophysiological effects of this compound translate into distinct behavioral phenotypes in preclinical models. These include anxiolytic, sedative, and anticonvulsant responses.

This compound is recognized as a potent anxiolytic agent nih.gov. Its ability to enhance GABAA receptor function contributes to a reduction in anxiety-like behaviors in animal models nih.gov. Furthermore, this neurosteroid exhibits significant sedative and hypnotic effects nih.govnih.gov. There is a significant correlation between the levels of this compound in the cerebral cortex and the hypnotic effect observed in preclinical studies nih.govnih.gov.

Modulation of Ethanol-Related Electrophysiological and Behavioral Actions

3α-Hydroxy-5α-pregnan-20-one, also known as allopregnanolone, has been shown to mediate several of the electrophysiological and behavioral effects of ethanol in preclinical models. Research indicates that systemic administration of ethanol elevates the levels of allopregnanolone in the cerebral cortex to pharmacologically relevant concentrations in a dose- and time-dependent manner. A significant correlation has been observed between the cerebral cortex levels of allopregnanolone and the hypnotic effect of ethanol.

Further studies have demonstrated that blocking the biosynthesis of 5α-reduced steroids with the 5α-reductase inhibitor finasteride can prevent some of ethanol's effects. For instance, finasteride pretreatment has been found to reverse the anticonvulsant effect of ethanol against bicuculline-induced seizures. Additionally, finasteride can reverse the inhibitory effect of ethanol on the spontaneous neural activity of medial septal/diagonal band of Broca neurons, without directly affecting their spontaneous firing rates. These findings suggest that the elevation of allopregnanolone levels by acute ethanol administration is a key mechanism through which ethanol exerts some of its actions on the central nervous system.

Table 1: Effects of 3α-Hydroxy-5α-pregnan-20-one on Ethanol-Related Actions in Preclinical Models
Experimental ModelKey FindingsImplication
Rodent models of ethanol-induced hypnosisSystemic ethanol administration increases cerebral cortical levels of allopregnanolone, which correlates with the duration of the loss of righting reflex.Allopregnanolone mediates, in part, the sedative-hypnotic effects of ethanol.
Rodent models of seizurePretreatment with finasteride, a 5α-reductase inhibitor, reverses the anticonvulsant effects of ethanol.The anticonvulsant properties of ethanol are at least partially dependent on the synthesis of allopregnanolone.
Electrophysiological recordings in the medial septal/diagonal band of BrocaFinasteride pretreatment reverses ethanol-induced inhibition of spontaneous neural activity.Allopregnanolone is involved in the modulation of neuronal firing by ethanol in specific brain regions.

Cataleptic Effects and their Modulation by Neurotransmitter Agents

Intracerebroventricular administration of 3α-Hydroxy-5α-pregnan-20-one has been shown to induce catalepsy in mice. This cataleptic effect can be modulated by various neurotransmitter systems, including the dopaminergic, adenosinergic, GABAergic, and serotonergic systems.

The catalepsy induced by allopregnanolone can be reversed by the administration of the GABA-A receptor antagonists picrotoxin and bicuculline (B1666979), as well as the dopamine (B1211576) D2 receptor agonist bromocriptine and a combination of levodopa and carbidopa. Furthermore, sub-cataleptic doses of allopregnanolone can potentiate the cataleptic effects of the dopamine receptor antagonist haloperidol (B65202), an effect that is blocked by picrotoxin. This suggests that the cataleptic effects of allopregnanolone are mediated through its action on GABA-A receptors, which in turn influences dopaminergic transmission.

Serotonergic agents have also been found to potentiate the catalepsy induced by allopregnanolone. Pretreatment with various serotonin (B10506) reuptake inhibitors and receptor agonists enhances the cataleptic response. This potentiation is antagonized by the GABA-A receptor antagonist bicuculline and the 3α-hydroxysteroid oxidoreductase enzyme inhibitor indomethacin, indicating that serotonergic agents may enhance neurosteroid-induced catalepsy by increasing GABAergic tone, possibly by increasing the brain content of allopregnanolone.

Table 2: Modulation of 3α-Hydroxy-5α-pregnan-20-one-Induced Catalepsy by Neurotransmitter Agents
Neurotransmitter SystemModulating AgentEffect on Allopregnanolone-Induced Catalepsy
GABAergicPicrotoxin, Bicuculline (GABA-A antagonists)Reverses catalepsy
Muscimol, Aminooxyacetic acid (GABAergic agents)Potentiates catalepsy when combined with sub-cataleptic doses of allopregnanolone
DopaminergicBromocriptine (D2 agonist), Levodopa/CarbidopaReverses catalepsy
Haloperidol (D2 antagonist)Potentiates catalepsy when combined with sub-cataleptic doses of allopregnanolone
SerotonergicFluoxetine (B1211875) (SSRI), Fenfluramine (serotonin releaser), various 5-HT receptor agonistsPotentiates catalepsy
AdenosinergicAdenosine (B11128) A1, A2A, and A3 receptor agonistsPotentiates catalepsy

Socio-Sexual Behaviors (e.g., Lordosis)

3α-Hydroxy-5α-pregnan-20-one plays a significant role in mediating socio-sexual behaviors in preclinical models, most notably lordosis behavior in female rodents. uab.cat Progestins are known to influence the onset and duration of lordosis through actions in both the hypothalamus and the ventral tegmental area (VTA). uab.cat While progesterone (B1679170) acts on intracellular progestin receptors in the hypothalamus, its metabolite, allopregnanolone, exerts non-genomic actions in the VTA to facilitate lordosis. uab.cat These actions are independent of progestin receptors and are thought to involve GABA-A/benzodiazepine receptors, NMDA type glutamate (B1630785) receptors, and/or dopamine receptors. uab.cat

Inhibition of the formation of allopregnanolone in the midbrain VTA has been shown to attenuate exploratory, anti-anxiety, social, and sexual behaviors in female rats during behavioral estrus. nih.gov Furthermore, long-term administration of a combination of ethinylestradiol and levonorgestrel, which decreases brain allopregnanolone concentrations, has been associated with a reduction in proceptive behaviors in female rats, although the lordosis quotient was not affected. nih.gov

Influence on Affiliation and Exploration

Preclinical research suggests that 3α-Hydroxy-5α-pregnan-20-one is involved in regulating affiliative and exploratory behaviors. researchgate.net Levels of this neurosteroid can change in response to behavioral and environmental stimuli, indicating a role in reproductively-relevant behaviors beyond lordosis, such as affiliation and exploration. researchgate.net

Studies in rodents have shown that social isolation can lead to a decrease in allopregnanolone levels, which is associated with increased anxiety-like behavior. pnas.org Conversely, treatments that increase allopregnanolone levels have been shown to reduce depressive-like behaviors and aggression in socially isolated animals. pnas.org For instance, a single intraperitoneal injection of allopregnanolone reduced social isolation-induced aggressive behavior in both male and female mice. pnas.org

Role in Stress Responses and Allostatic Load

3α-Hydroxy-5α-pregnan-20-one is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the response to stress. researchgate.net Acute stress has been shown to increase the levels of allopregnanolone in both the brain and plasma of male rats. This increase in allopregnanolone is believed to exert a negative feedback on the HPA axis, thereby reducing the neuroendocrine stress response by inhibiting the production and release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).

Chronic or repeated exposure to stress can impair the responsiveness of the HPA axis and lead to decreased levels of allopregnanolone, which is implicated in the pathophysiology of psychiatric disorders such as major depressive disorder and post-traumatic stress disorder. researchgate.net In preclinical models, social isolation stress in female rats has been shown to cause a marked reduction in the central and peripheral synthesis of allopregnanolone. This reduction is associated with behavioral deficits, including increased anxiety and aggression.

Modulation of Learning and Memory Function

Preclinical studies have indicated that 3α-Hydroxy-5α-pregnan-20-one can modulate learning and memory processes. In a mouse model of Alzheimer's disease (3xTgAD), allopregnanolone has been shown to promote neurogenesis in the hippocampal subgranular zone and reverse deficits in learning and memory. The cognitive improvements were correlated with the survival of newly generated neural progenitor cells.

Furthermore, in aged non-transgenic mice, allopregnanolone treatment has been found to restore hippocampal-dependent learning and memory. These regenerative effects are thought to be mediated, at least in part, by the compound's ability to promote the proliferation of neural progenitor cells. However, it is important to note that in younger, 9-month-old non-transgenic mice, allopregnanolone did not have a significant effect on learning or memory.

Table 3: Effects of 3α-Hydroxy-5α-pregnan-20-one on Learning and Memory in Preclinical Models
Animal ModelAgeKey FindingsReference
3xTgAD Mouse Model of Alzheimer's Disease3 monthsReversed deficits in learning and memory; promoted neurogenesis.
-Restored cognitive function and reduced Aβ generation.
Non-Transgenic MiceAgedRestored hippocampal-dependent learning and memory.
9 monthsNo significant effect on learning or memory.

Neurobiological Processes and Effects

The physiological and behavioral effects of 3α-Hydroxy-5α-pregnan-20-one are rooted in its actions on fundamental neurobiological processes. As a potent positive allosteric modulator of the GABA-A receptor, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation of GABAergic neurotransmission is central to its sedative, anxiolytic, and anticonvulsant properties.

Beyond its well-established role at the GABA-A receptor, allopregnanolone has been shown to influence other neurotransmitter systems. Its cataleptic effects and their modulation by dopaminergic and serotonergic agents suggest a complex interplay between these systems. For instance, the potentiation of haloperidol-induced catalepsy by allopregnanolone points to an indirect influence on dopamine pathways, likely mediated by its primary GABAergic action.

Furthermore, allopregnanolone's involvement in socio-sexual behaviors like lordosis is linked to its non-genomic actions in the ventral tegmental area, a key region in the brain's reward circuitry, where it is thought to interact with GABA-A, NMDA, and dopamine receptors. This highlights its capacity to influence motivated behaviors.

The compound's role in the stress response is mediated through its regulation of the HPA axis. By providing negative feedback, it helps to dampen the physiological response to stressors, contributing to the maintenance of homeostasis. Chronic stress-induced alterations in allopregnanolone levels can disrupt this balance, potentially leading to the development of stress-related psychopathologies.

Finally, the ability of allopregnanolone to promote neurogenesis, particularly in the hippocampus, underscores its potential role in cognitive function and neural plasticity. This regenerative capacity may underlie its observed beneficial effects on learning and memory in preclinical models of aging and neurodegenerative disease.

Endocrine System Interactions

This compound has been shown to modulate the secretion of gonadotropins, specifically luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH), from the pituitary gland. Preclinical studies in immature, ovariectomized, estrogen-primed rats have been instrumental in elucidating this function.

In this model, administration of this compound selectively increases serum levels of LH without significantly affecting FSH levels. nih.gov The effect on LH release is dose-dependent. nih.gov Further investigation into the mechanism has revealed that this action is not mediated by classical progesterone receptors. nih.gov Instead, the effect is mediated through the GABA-A receptor. nih.gov

The administration of a GABA-A receptor antagonist, picrotoxin, effectively blocks the ability of this compound to stimulate the release of both LH and FSH. nih.gov Conversely, a progesterone receptor antagonist, RU486, does not prevent the LH release induced by the neurosteroid. nih.gov This body of evidence strongly indicates that the GABA-A receptor is the primary mediator for this compound's influence on gonadotropin secretion. nih.gov The compound's effect is also thought to involve the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, as the LH response can be prevented by pentobarbital, suggesting a central site of action rather than a direct effect on the pituitary gland. nih.gov

Table 2: Effect of this compound on Gonadotropin Secretion in Preclinical Models

ModelCompound AdministeredObserved EffectMediating Receptor
Immature Ovariectomized Estrogen-Primed RatsThis compoundSelective increase in serum Luteinizing Hormone (LH). nih.govGABA-A Receptor nih.gov
Immature Ovariectomized Estrogen-Primed RatsThis compound + Picrotoxin (GABA-A Antagonist)Blockade of LH and FSH release. nih.govGABA-A Receptor nih.gov
Immature Ovariectomized Estrogen-Primed RatsThis compound + RU486 (Progesterone Antagonist)No effect on LH release. nih.govNot Progesterone Receptor

Allopregnanolone is a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's central stress response system. It generally exerts an inhibitory action on HPA axis activity, playing a crucial role in regulating the neuroendocrine response to stress and restoring homeostasis. researchgate.netmdpi.com

Acute stress typically triggers a marked increase in allopregnanolone concentrations in the brain and plasma of rodents. mdpi.com This elevation is considered a homeostatic mechanism that provides negative feedback to the HPA axis. mdpi.com Allopregnanolone attenuates the stress-induced increase of plasma adrenocorticotropic hormone (ACTH) and corticosterone. researchgate.net This inhibitory effect is achieved by modulating GABAergic neuronal activation within the hypothalamus, particularly in the paraventricular nucleus (PVN), which reduces the production and release of corticotropin-releasing hormone (CRH). researchgate.netmdpi.com

Preclinical studies have shown a direct correlation between endogenous brain levels of allopregnanolone and the activity of the HPA axis, both at baseline and under stress. researchgate.netcnr.it In late pregnancy in rats, for example, the naturally suppressed HPA axis response to stress is linked to allopregnanolone signaling the pregnancy status to the brain. researchgate.net This neurosteroid's ability to down-regulate HPA axis activity underscores its importance in stress resilience and its potential relevance for stress-related disorders. researchgate.netfrontiersin.org

Research Methodologies and Analytical Approaches

In Vivo Animal Models

In vivo animal models are essential for understanding the physiological and behavioral effects of 3alpha-Hydroxy-5alpha-pregnane-20-one in a complex, living system.

Rodents, particularly rats and mice, are widely used to investigate the diverse roles of this compound in the central nervous system.

Behavioral Studies: In rodent models, this compound has been shown to affect a range of behaviors. It has demonstrated effects on dopamine-mediated behaviors, such as reducing conditioned avoidance responses, apomorphine-induced cage climbing, and amphetamine-induced motor hyperactivity in a manner similar to dopamine (B1211576) receptor antagonists nih.gov. The compound also induces a dose-dependent catalepsy and can potentiate haloperidol-induced catalepsy nih.gov. Furthermore, its actions in the midbrain ventral tegmental area are implicated in mediating social, sexual, and affective behaviors, including the lordosis posture in female rodents nih.gov. Withdrawal from elevated levels of this neurosteroid, as modeled in pseudopregnant rats, can lead to increased anxiety-like behavior jneurosci.org.

Neurophysiological Studies: In vivo electrophysiological studies in rats have shown that systemic administration of ethanol (B145695), which elevates brain levels of this compound, inhibits the spontaneous firing rates of medial septum/diagonal band of Broca (MS/DB) neurons jneurosci.org. This effect is correlated with the hypnotic effects of ethanol and can be reversed by inhibiting the synthesis of the neurosteroid, suggesting that it mediates some of the GABAergic effects of alcohol jneurosci.org. In a rat model of chronic temporal lobe epilepsy, there is a diminished enhancement of GABA-A receptor currents by allopregnanolone (B1667786) in dentate granule cells, indicating an altered sensitivity to the neurosteroid in pathological conditions nih.gov.

Interactive Data Table: Summary of Findings in Rodent Models

Model Area of Study Key Finding Reference
Mice Dopamine-mediated behavior Reduces conditioned avoidance, apomorphine-induced climbing, and amphetamine-induced hyperactivity. nih.gov
Mice Catalepsy Induces dose-dependent catalepsy and potentiates haloperidol-induced catalepsy. nih.gov
Female Rodents Social/Sexual Behavior Facilitates lordosis and other reproductively-relevant behaviors via actions in the ventral tegmental area. nih.gov
Rats (Pseudopregnancy) Anxiety Withdrawal from elevated levels increases anxiety-like behavior. jneurosci.org
Rats Neurophysiology (Ethanol effects) Mediates the inhibitory effect of ethanol on the firing of MS/DB neurons. jneurosci.org
Rats (Epilepsy) Neurophysiology Reduced potentiation of GABA-A receptor currents in epileptic dentate granule cells. nih.gov

Biochemical and Molecular Analytical Techniques

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique used for the quantitative measurement of antigens, such as steroid hormones, in biological fluids. The fundamental principle of RIA involves a competitive binding reaction where a radiolabeled antigen (tracer) and an unlabeled antigen from a sample compete for a limited number of binding sites on a specific antibody. youtube.comyoutube.com The concentration of the antigen in the sample is inversely proportional to the amount of bound radiolabeled antigen; a higher concentration of unlabeled antigen results in lower measured radioactivity. youtube.com This method is capable of detecting substances at very low concentrations, often in the picogram range. youtube.com While RIA has been widely used in endocrinology, specific methods have been developed and validated for measuring steroid precursors like pregnenolone (B344588) and its sulfoconjugated forms in plasma, which is relevant for studying the biosynthetic pathways leading to this compound. nih.gov

Gas chromatography combined with mass spectrometry (GC/MS) is a powerful and widely used analytical method for the precise quantification of neurosteroids, including this compound, in various biological matrices. nih.govresearchgate.net The procedure typically involves an initial solid-phase extraction to isolate steroids from the sample, followed by a chemical derivatization step to improve their volatility and thermal stability for GC analysis. nih.gov The derivatized compounds are then separated based on their physicochemical properties as they pass through the GC column. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and accurate quantification. nih.gov

To enhance sensitivity, the mass spectrometer can be operated in selective ion monitoring (SIM) mode, where it is set to detect only specific ion fragments characteristic of the target analyte. nih.gov For this compound, specific diagnostic ions are used for identification, while one primary ion is used for quantification. oup.com Advanced techniques such as GC coupled with electron capture negative chemical ionization mass spectrometry (GC/ECNCI/MS) or tandem mass spectrometry (GC-MS/MS) offer even greater sensitivity and specificity, with detection limits reaching the low picogram range. researchgate.netnih.gov These methods are considered a gold standard for neurosteroid analysis due to their high reliability and specificity, which overcomes the cross-reactivity issues sometimes encountered with immunoassays. excelmale.com

Reverse transcription-polymerase chain reaction (RT-PCR), particularly its quantitative version (qPCR), is a fundamental molecular biology technique used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. This method is crucial for understanding how various conditions or stimuli regulate the cellular machinery responsible for the synthesis of this compound and its receptor targets.

In the context of this compound research, RT-PCR has been employed to measure the mRNA expression of key steroidogenic enzymes. For example, studies on socially isolated mice have used RT-PCR to demonstrate that the observed reduction in brain levels of this compound is accompanied by a significant down-regulation of mRNA for 5α-reductase type I in the hippocampus and amygdala. nih.govpnas.org This provides a direct link between the stress model and the molecular mechanism leading to decreased neurosteroid synthesis. Similarly, RT-PCR is used to investigate changes in the expression of different GABAA receptor subunit genes, helping to elucidate the mechanisms of neuroadaptation to fluctuating neurosteroid levels or exposure to substances like ethanol. researchgate.net

Immunocytochemistry (ICC) and the related technique of immunohistochemistry (IHC) are valuable methods for visualizing the distribution and localization of specific molecules, such as proteins, within cells and tissues. These techniques utilize the highly specific binding of an antibody to its target antigen. By labeling the antibody with a fluorescent or enzymatic tag, the location of the antigen can be identified microscopically.

In neurosteroid research, these methods have been essential for mapping the cellular sites of this compound synthesis. Through IHC and in situ hybridization, it has been shown that the key enzymes for its synthesis, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase, are co-localized primarily within principal glutamatergic neurons in brain regions like the cortex, hippocampus, and amygdala. nih.gov These studies also revealed that these enzymes are generally not found in glial cells or most cortical and hippocampal GABAergic interneurons. nih.gov More recently, the development of a specific antibody against this compound itself has allowed for the direct visualization of the neurosteroid, confirming its neuronal localization within the rodent brain. nih.gov

High Throughput Analytical Techniques

High-throughput screening (HTS) methodologies are instrumental in the rapid assessment of large numbers of compounds for their effects on biological targets. While specific examples directly applying AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) research are not prevalent in the provided search results, the principles of such assays are highly relevant to understanding the compound's mechanisms of action, particularly concerning protein phosphorylation.

Neuroactive steroids like Allopregnanolone can modulate signaling pathways that involve protein kinases and phosphatases, which in turn regulate the phosphorylation state of target proteins. For instance, the neuroactive steroid tetrahydrodeoxycorticosterone (THDOC), which has a similar structure and affinity for the GABA-A receptor as Allopregnanolone, promotes the phosphorylation of the α4 subunit of the GABA-A receptor. nih.gov This phosphorylation is dependent on Protein Kinase C (PKC) activity and favors the membrane localization of the receptor. nih.gov

AlphaLISA is a bead-based immunoassay that can be adapted to quantify such phosphorylation events with high sensitivity and in a high-throughput format. The assay involves two bead types: a donor bead and an acceptor bead. In a typical kinase assay, an antibody specific to the phosphorylated protein would be conjugated to the acceptor bead, while a biotinylated antibody against the total protein would be attached to a streptavidin-coated donor bead. When the protein is phosphorylated, the beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of this signal is directly proportional to the amount of phosphorylated protein.

This technology could be employed to screen for compounds that modulate Allopregnanolone's effects on protein phosphorylation or to investigate the downstream signaling cascades activated by Allopregnanolone's interaction with its primary targets, such as the GABA-A receptor.

Pharmacological Probes and Enzyme Inhibitors in Research

5α-Reductase Inhibitors (e.g., Finasteride)

5α-reductase is a critical enzyme in the biosynthesis of Allopregnanolone, catalyzing the conversion of progesterone (B1679170) to 5α-dihydroprogesterone (5α-DHP). pnas.orgresearchgate.netresearchgate.net This is considered the rate-limiting step in the synthesis of Allopregnanolone. researchgate.net Inhibitors of this enzyme are therefore invaluable pharmacological tools to investigate the physiological and behavioral roles of endogenously synthesized Allopregnanolone.

Finasteride is a well-characterized inhibitor of 5α-reductase. nih.govpsu.edu It has been used extensively in both preclinical and clinical studies to block the production of Allopregnanolone and other 5α-reduced steroids. nih.govnih.gov By administering finasteride, researchers can assess the consequences of reduced Allopregnanolone levels on various physiological processes and behaviors.

Key Research Findings Using Finasteride:

Ethanol's Effects: Studies have shown that some of the behavioral and electrophysiological effects of ethanol are mediated by its ability to increase brain levels of Allopregnanolone. Pretreatment with finasteride can reverse these effects, such as the anticonvulsant and sedative actions of ethanol, by preventing the ethanol-induced rise in Allopregnanolone. nih.gov

Neurodevelopment: Administration of finasteride during the neonatal period in rats has been shown to alter the expression of GABA-A receptor subunits in the hippocampus and affect behavioral responses to progesterone in adulthood. oup.com This suggests that neonatal Allopregnanolone levels play a crucial role in the proper development and function of the GABAergic system. oup.com

Epileptogenesis: In animal models of epilepsy, finasteride has been used to demonstrate the disease-modifying effects of progesterone are mediated through its conversion to Allopregnanolone. nih.gov Finasteride blocks the protective, kindling-retarding effect of progesterone, indicating a critical role for Allopregnanolone in inhibiting epileptogenesis. nih.gov

Depression and Mood: Clinical observations and animal studies suggest a link between finasteride treatment and the emergence of depressive symptoms and mood alterations. psu.edu This is thought to be due to the reduction of circulating neuroactive steroids like Allopregnanolone, which have known antidepressant and anxiolytic properties. nih.govpsu.edu

Table 1: Effects of Finasteride on Allopregnanolone-Mediated Processes

Process/Behavior Effect of Allopregnanolone Effect of Finasteride Pretreatment Reference
Ethanol-induced anticonvulsant effectMediates the effectReverses the effect nih.gov
Progesterone's inhibition of epileptogenesisMediates the effectBlocks the effect nih.gov
Neonatal development of GABAergic systemPlays a crucial roleAlters development oup.com
Mood and anxietyAnxiolytic and antidepressant effectsCan induce depressive symptoms nih.govpsu.edu

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibitors (e.g., Trilostane, Epostane)

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is another key player in the synthesis of Allopregnanolone. It catalyzes the conversion of pregnenolone to progesterone, which is the immediate precursor for the 5α-reductase enzyme. nih.govresearchgate.netresearchgate.net By inhibiting 3β-HSD, compounds like trilostane and epostane can effectively reduce the downstream production of progesterone and, consequently, Allopregnanolone. nih.govtaylorandfrancis.com

These inhibitors serve as important research tools to explore the physiological consequences of disrupting the neurosteroidogenic pathway at a step prior to the action of 5α-reductase.

Key Research Findings Using 3β-HSD Inhibitors:

Antidepressant-like Activity: Systemic administration of trilostane has been shown to exhibit antidepressant-like properties in mice. nih.gov This effect is thought to be mediated by the regulation of brain and peripheral levels of neuroactive steroids. nih.gov

Interaction with Ethanol: In studies investigating the interaction between ethanol and neurosteroids, trilostane has been used to block the de novo biosynthesis of 5α-reduced steroids. nih.gov However, some studies have reported that trilostane did not alter cortical Allopregnanolone levels, suggesting that ethanol might also increase the activity of the downstream enzyme, 3α-hydroxysteroid oxidoreductase, or stimulate the release of Allopregnanolone from stores. nih.gov

Pregnancy Termination: 3β-HSD inhibitors like epostane and trilostane have been investigated for their potential to terminate pregnancy by inhibiting progesterone synthesis. mdpi.com Progesterone is essential for maintaining pregnancy, and blocking its production can lead to pregnancy termination. mdpi.com

Table 2: Research Applications of 3β-HSD Inhibitors

Inhibitor Research Area Key Finding Reference
TrilostaneDepressionExhibits antidepressant-like activity in mice. nih.gov
TrilostaneEthanol's effectsUsed to block de novo neurosteroid synthesis. nih.gov
Epostane/TrilostanePregnancyCan terminate pregnancy by inhibiting progesterone synthesis. mdpi.com

GABAA Receptor Antagonists (e.g., Bicuculline (B1666979), Picrotoxin)

The primary and most well-characterized mechanism of action for Allopregnanolone is its potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov GABA-A receptor antagonists are therefore indispensable tools for confirming that the observed effects of Allopregnanolone are indeed mediated through this receptor system.

Bicuculline is a competitive antagonist that binds to the GABA recognition site on the GABA-A receptor, thereby preventing GABA from binding and activating the receptor. tocris.comdrugbank.com Picrotoxin is a non-competitive antagonist that is thought to act as a channel blocker, physically occluding the chloride ion pore of the GABA-A receptor. tocris.comnih.govnih.gov

Key Research Findings Using GABA-A Receptor Antagonists:

Intracellular Calcium Signaling: The Allopregnanolone-induced increase in intracellular calcium in hippocampal neurons can be completely abolished by both picrotoxin and bicuculline. researchgate.net This demonstrates that this rapid, non-genomic effect of Allopregnanolone is dependent on its interaction with the GABA-A receptor. researchgate.net

Myelination: The stimulatory effect of Allopregnanolone on the expression of peripheral myelin protein 22 (PMP22) in Schwann cells is completely blocked by bicuculline. nih.gov This indicates that the role of Allopregnanolone in myelination is mediated through the GABA-A receptor. nih.gov

Ethanol's Effects: The ability of Allopregnanolone to modulate the inhibitory effects of ethanol on hippocampal excitability is prevented by picrotoxin. nih.gov This finding supports the hypothesis that Allopregnanolone mediates some of ethanol's actions via the GABA-A receptor. nih.gov

Other Neurotransmitter Agonists/Antagonists

To further understand the specific role of Allopregnanolone within the broader context of GABAergic neurotransmission and its interactions with other modulators of the GABA-A receptor, various other agonists and antagonists are employed in research.

Muscimol: A potent and selective GABA-A receptor agonist, muscimol directly activates the receptor in a manner similar to GABA. nih.gov In studies of myelination, muscimol was shown to have a stimulatory effect on PMP22 expression comparable to that of Allopregnanolone, further supporting the involvement of the GABA-A receptor in this process. nih.gov

Ethanol: Ethanol is known to have complex effects on the GABA-A receptor, and some of its actions are believed to be mediated by an increase in the synthesis of Allopregnanolone. nih.gov Studies have shown that Allopregnanolone can substitute for the discriminative stimulus effects of ethanol, suggesting an overlap in their mechanisms of action. nih.gov

Diazepam and Pentobarbital: These are classic positive allosteric modulators of the GABA-A receptor, belonging to the benzodiazepine and barbiturate classes of drugs, respectively. They bind to distinct sites on the receptor complex to enhance GABA-mediated chloride conductance. nih.gov Pentobarbital, when infused into the nucleus accumbens, has been shown to substitute for the discriminative stimulus effects of ethanol, similar to Allopregnanolone. nih.gov This suggests that positive modulation of GABA-A receptors in this brain region is a key component of ethanol's subjective effects. nih.gov

Magnesium (Mg2+): While not a direct agonist or antagonist in the classical sense, magnesium ions can influence neuronal excitability and have been shown to interact with the GABAergic system. The specific interactions between Mg2+ and Allopregnanolone's effects are a potential area for further investigation.

Structural Modifications and Analogues in Research

Synthesis and Evaluation of Derivatives

A significant advancement in the development of neurosteroid therapeutics was the synthesis of 3β-methyl-substituted analogues, most notably Ganaxolone. This modification was designed to address a key limitation of the parent compound: its metabolic conversion back to an inactive ketone. The introduction of a methyl group at the 3β-position sterically hinders the oxidation of the crucial 3α-hydroxyl group, thereby increasing the metabolic stability and oral bioavailability of the compound. nih.gov

Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) has been extensively evaluated and has shown a pharmacological profile largely comparable to its parent compound. nih.gov It acts as a positive allosteric modulator of GABAA receptors, potentiating the effects of GABA. acs.orgresearchgate.net This synthetic analogue has demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy. acs.org Clinical trials have further investigated its efficacy in treating seizure disorders, including cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder. nih.govresearchgate.net

The stereochemistry of the 3α-hydroxy-5α-pregnan-20-one molecule is critical to its biological activity. Research on its stereoisomers has revealed stringent structural requirements for positive modulation of the GABAA receptor.

The 3β-hydroxy epimer, 3β-hydroxy-5α-pregnan-20-one (also known as isopregnanolone or epiallopregnanolone), generally exhibits effects that are opposite to those of the 3α-hydroxy form. nih.gov Instead of potentiating GABA-ergic currents, it often acts as a negative allosteric modulator or even an antagonist at the GABAA receptor. nih.gov This stark difference in activity underscores the importance of the axial orientation of the 3-hydroxyl group for positive modulatory effects.

The 5β-isomer, 3α-hydroxy-5β-pregnan-20-one (pregnanolone), in which the A and B rings of the steroid nucleus are cis-fused, is also a positive allosteric modulator of the GABAA receptor. nih.gov However, it is generally less potent than its 5α-counterpart. nih.gov Studies comparing the two have shown that the planar structure of the 5α-epimer contributes to higher potency at the GABAA receptor. nih.gov Despite its lower potency, pregnanolone shares similar anesthetic and sedative/hypnotic behavioral effects with 3α-hydroxy-5α-pregnan-20-one. nih.gov

To further explore the structure-activity landscape, researchers have synthesized analogues with modifications at various other positions on the steroid nucleus.

Modifications at the C-6 and C-7 positions have been investigated to understand their influence on GABAA receptor modulation. The introduction of methyl groups at these positions has been shown to affect the anesthetic and GABA-modulatory actions of the parent compound. These substitutions can alter the conformation of the steroid and its interaction with the binding pocket on the GABAA receptor. researchgate.net

The 16α-position has been a target for introducing polar groups to improve the water solubility and pharmacokinetic profile of 3α-hydroxy-5α-pregnan-20-one. nih.govresearchgate.net The lipophilic nature of the parent compound can limit its clinical utility. researchgate.net By attaching polar side chains at the 16α-position, researchers have aimed to create analogues with enhanced water solubility that could potentially have better brain accessibility. researchgate.net The key synthetic step often involves a Michael addition to a pregn-16-en-20-one derivative. researchgate.net Evaluation of these compounds has shown that some, particularly carbamate derivatives, can displace ligands from the picrotoxin binding site on the GABAA receptor, indicating interaction with the channel. researchgate.net

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have established several key structural features of 3α-hydroxy-5α-pregnan-20-one that are critical for its potentiation of GABAA receptor function.

The 3α-hydroxyl group is considered essential for the positive allosteric modulatory activity. nih.gov Its axial orientation is crucial, as the 3β-epimer often exhibits inhibitory effects. nih.gov The hydrogen-bonding capacity of this hydroxyl group is thought to be a key interaction with the neurosteroid binding site on the GABAA receptor.

The A/B ring fusion also plays a significant role in determining potency. The trans-fused A/B ring system of the 5α-isomers, which results in a more planar molecule, is generally associated with higher potency compared to the cis-fused 5β-isomers. nih.gov

The ketone group at C-20 is another important feature for high-potency positive allosteric modulation. nih.gov Alterations in this region of the molecule can drastically affect the transduction kinetics of tonic current activation. nih.gov

The introduction of a 3β-methyl group , as seen in Ganaxolone, does not significantly diminish the positive modulatory activity at the GABAA receptor while conferring metabolic stability. nih.gov This demonstrates that this position can be modified to improve pharmacokinetic properties without sacrificing the desired pharmacological effect.

Modifications at the C-6, C-7, and 16α positions have yielded mixed results in terms of potency. While the introduction of polar groups at the 16α-position can improve solubility, some of these modifications have resulted in reduced activity compared to the parent compound. researchgate.net However, the activity of certain carbamate derivatives at this position suggests that with appropriate chemical design, it is possible to retain interaction with the GABAA receptor. researchgate.net

Table 1: Impact of Structural Modifications on GABAA Receptor Modulation

Modification Analogue Example Effect on GABAA Receptor Modulation Relative Potency
3β-Methyl Substitution Ganaxolone Positive Allosteric Modulator Comparable to parent compound
3β-Hydroxy Stereoisomer 3β-hydroxy-5α-pregnan-20-one Negative Allosteric Modulator/Antagonist N/A
5β-Stereoisomer 3α-hydroxy-5β-pregnan-20-one Positive Allosteric Modulator Less potent than 5α-isomer
16α-Polar Group Substitution 16α-carbamate derivatives Displaces ligands from picrotoxin site Generally less potent than parent

The structural modifications that affect GABAA receptor modulation also have a profound impact on the anesthetic and behavioral effects of these compounds.

The potentiation of GABAA receptors by 3α-hydroxy-5α-pregnan-20-one and its active analogues is the primary mechanism underlying their anesthetic and sedative/hypnotic effects . nih.gov The potency of these compounds as anesthetics generally correlates with their ability to enhance GABA-ergic neurotransmission. Both the 5α- and 5β-isomers exhibit anesthetic properties, although the 5α-isomer is more potent.

The introduction of a 3β-methyl group in Ganaxolone preserves the anticonvulsant and anxiolytic-like behavioral effects of the parent compound. acs.org Its enhanced metabolic stability makes it a more viable candidate for oral administration in the treatment of epilepsy. nih.gov

In contrast, the 3β-hydroxy stereoisomer , which can antagonize the effects of the 3α-hydroxy form at the GABAA receptor, does not produce the same anesthetic or sedative effects. This highlights the stereospecificity of these behavioral actions.

The behavioral effects of these compounds are complex and can be dose-dependent. For instance, while high doses of 3α-hydroxy-5α-pregnan-20-one produce sedation and anesthesia, lower doses have been associated with anxiolytic effects. The goal of many structural modification studies is to dissociate these effects, potentially leading to the development of non-sedating anxiolytics or more specific anticonvulsants.

Table 2: Influence of Structural Modifications on Anesthetic and Behavioral Actions

Modification Analogue Example Anesthetic/Sedative Effects Other Behavioral Effects
3β-Methyl Substitution Ganaxolone Yes Anticonvulsant, Anxiolytic-like
3β-Hydroxy Stereoisomer 3β-hydroxy-5α-pregnan-20-one No/Inhibitory May antagonize sedative effects
5β-Stereoisomer 3α-hydroxy-5β-pregnan-20-one Yes Similar to 5α-isomer but less potent
C-6/C-7 Methyl Substitution N/A Altered anesthetic potency N/A

Interactions with Other Pharmacological and Endogenous Agents

Modulation by Alcohol (Ethanol)

The relationship between allopregnanolone (B1667786) and ethanol (B145695) is bidirectional and complex. Acute ethanol administration has been shown to increase allopregnanolone levels in the brain of rodents and in the plasma of humans. nih.gov For instance, studies in rats have demonstrated that ethanol can elevate allopregnanolone levels in a time- and brain region-specific manner, with significant increases observed in the cerebral cortex and hippocampus. nih.gov Conversely, chronic alcohol consumption tends to reduce allopregnanolone levels, and a decrease in its concentration has been noted during alcohol withdrawal. nih.gov

Ethanol can also influence the interaction of allopregnanolone with its primary target, the GABA-A receptor. Research has shown that ethanol can enhance the affinity of allopregnanolone for the GABA-A receptor, thereby potentiating its effects. nih.gov This synergistic interaction is supported by behavioral assays where allopregnanolone, at concentrations that are ineffective on their own, can shift the dose-response curve for ethanol-induced loss of righting reflex to lower concentrations. nih.gov

Interestingly, while allopregnanolone is implicated in some of the behavioral effects of ethanol, it does not appear to mediate all of them. For example, the motor-incoordinating effects of ethanol are not thought to be primarily driven by elevated allopregnanolone biosynthesis. nih.gov Chronic ethanol exposure can also lead to adaptations in GABA-A receptors, resulting in altered sensitivity to neurosteroids like allopregnanolone. frontiersin.org In ethanol-dependent male rats, there is a sensitization to the anticonvulsant effects of allopregnanolone, which is not mediated by an increase in its brain levels during withdrawal. nih.govcnr.it

Table 1: Effects of Ethanol on Allopregnanolone Levels and Interaction

Condition Effect on Allopregnanolone Levels Interaction with GABA-A Receptor Behavioral Implication
Acute Ethanol Administration Increased brain and plasma levels nih.govnih.gov Ethanol increases the affinity of allopregnanolone for the receptor nih.gov Potentiation of some of ethanol's sedative effects nih.gov
Chronic Ethanol Consumption Decreased levels nih.gov Tolerance may develop due to receptor adaptations frontiersin.org Altered sensitivity to allopregnanolone's effects nih.govcnr.it
Ethanol Withdrawal Decreased concentration nih.gov Sensitization to the anticonvulsant effects of allopregnanolone in dependent rats nih.govcnr.it May contribute to withdrawal-related hyperexcitability nih.gov

Interactions with Neurotransmitter System Modulators

Allopregnanolone's effects are significantly modulated by and, in turn, modulate various neurotransmitter systems, including the serotonergic, dopaminergic, and adenosinergic systems.

Serotonergic agents can potentiate the behavioral effects of allopregnanolone. For instance, the antidepressant-like effects of allopregnanolone in animal models are enhanced by pretreatment with various serotonergic agents, including selective serotonin (B10506) reuptake inhibitors (SSRIs), 5-HT releasers, and agonists for different 5-HT receptor subtypes. nih.gov This potentiation is thought to occur through an enhancement of GABAergic tone, potentially as a result of increased brain levels of allopregnanolone. nih.gov

Furthermore, allopregnanolone can potentiate GABA-A receptor-mediated inhibition of serotonin (5-HT) neurons in the dorsal raphe nucleus, which is a key area for serotonergic signaling. nih.gov This suggests that allopregnanolone can directly influence the activity of the serotonin system. The interaction is also evident in the modulation of catalepsy, where agonists for 5-HT1A, 5-HT2A/1C, and 5-HT3 receptors enhance the cataleptic effects of allopregnanolone. nih.gov

Allopregnanolone has been shown to influence dopamine-mediated behaviors and neurotransmission. It can increase the release of dopamine (B1211576) in the nucleus accumbens and enhance the dopaminergic response to morphine. nih.gov This suggests a role for allopregnanolone in modulating the brain's reward pathways. nih.gov In rodents, allopregnanolone has demonstrated a behavioral profile similar to that of dopamine receptor antagonists, reducing conditioned avoidance responses and apomorphine-induced climbing. nih.gov

Conversely, dopaminergic agents can modify the effects of allopregnanolone. For instance, the cataleptic effects of allopregnanolone are influenced by dopaminergic agents. nih.gov More recent research has shown that allopregnanolone can reduce electrically evoked dopamine release in the nucleus accumbens of both male and female rats, with the effect being more potent in males. nih.govresearchgate.net

The adenosinergic system also interacts with allopregnanolone, particularly in the context of motor control. Adenosine (B11128) A1, A2A, and A3 receptor agonists have been found to potentiate the catalepsy induced by allopregnanolone. nih.gov In contrast, adenosine A2A receptor antagonists can reverse this cataleptic effect. nih.gov These interactions appear to be linked to the interplay between adenosine and dopamine receptors in the striatum, which co-localize on GABAergic neurons and regulate GABA-mediated neurotransmission. nih.gov The effects of adenosinergic agents on allopregnanolone-induced catalepsy can be abolished by the administration of a dopamine D2 receptor agonist or antagonist, highlighting the intricate relationship between these neurotransmitter systems in modulating motor behavior. nih.gov

Table 2: Summary of Interactions with Neurotransmitter System Modulators

Neurotransmitter System Modulating Agent Effect on Allopregnanolone's Action Proposed Mechanism
Serotonergic 5-HT receptor agonists, SSRIs nih.govnih.gov Potentiation of antidepressant-like and cataleptic effects nih.govnih.gov Enhancement of GABAergic tone, possibly via increased allopregnanolone levels nih.govnih.gov
Dopaminergic Dopamine receptor antagonists nih.gov Allopregnanolone exhibits a similar behavioral profile nih.gov Increased GABAergic tone leading to effects comparable to dopamine blockade nih.gov
Dopaminergic Allopregnanolone itself Increases dopamine release in the nucleus accumbens nih.gov Direct or indirect modulation of the mesolimbic dopamine system nih.gov
Dopaminergic Allopregnanolone itself Reduces evoked dopamine release in the nucleus accumbens nih.govresearchgate.net Modulation of presynaptic dopamine release nih.govresearchgate.net
Adenosinergic Adenosine receptor agonists nih.gov Potentiation of cataleptic effects nih.gov Interaction with dopamine receptors in the striatum to modulate GABAergic neurotransmission nih.gov
Adenosinergic Adenosine A2A receptor antagonists nih.gov Reversal of cataleptic effects nih.gov Antagonism of adenosine's modulatory effects on dopamine and GABA systems nih.gov

Modulation by Antipsychotics (e.g., Clozapine (B1669256), Olanzapine)

Certain atypical antipsychotics, such as clozapine and olanzapine (B1677200), have been found to increase the levels of allopregnanolone in the brain. nih.gov In rodent studies, the administration of olanzapine and clozapine led to elevated cerebral cortical concentrations of allopregnanolone, an effect not observed with typical antipsychotics like haloperidol (B65202) or risperidone. nih.gov This increase in allopregnanolone is thought to contribute to the anxiolytic, antidepressant, and mood-stabilizing properties of these atypical antipsychotics. nih.gov

The elevation of allopregnanolone by olanzapine appears to be a crucial component of its antipsychotic-like action. nih.gov The neurosteroid's ability to enhance GABAergic tone is believed to play a key role in the therapeutic effects of olanzapine. nih.gov This is supported by findings that neurosteroidogenic agents can potentiate the effects of olanzapine in behavioral models of antipsychotic activity. nih.gov

Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, a widely used class of antidepressants, have been shown to increase the brain content of allopregnanolone. nih.govnih.gov This effect appears to be independent of their primary mechanism of action, which is the inhibition of serotonin reuptake. nih.govnih.gov Studies have demonstrated that SSRIs like fluoxetine (B1211875) and paroxetine (B1678475) can elevate brain allopregnanolone levels in rats without altering the concentrations of its precursor, 5 alpha-dihydroprogesterone. nih.gov

The mechanism underlying this interaction may involve the direct modulation of the enzymes responsible for allopregnanolone synthesis. Research using in vitro systems with purified recombinant proteins has indicated that SSRIs such as fluoxetine, sertraline, and paroxetine can significantly increase the efficiency of the conversion of 5 alpha-dihydroprogesterone to allopregnanolone by the enzyme 3alpha-hydroxysteroid dehydrogenase (3α-HSD). nih.govdrugbank.comnih.gov This direct enzymatic interaction provides a novel molecular mechanism for the action of SSRIs and may contribute to their rapid anxiolytic and antidysphoric effects. nih.govdrugbank.comnih.gov The increase in allopregnanolone and its subsequent modulation of GABA-A receptors may be a key component of the therapeutic profile of SSRIs. nih.gov

Effects of Other Psychoactive Compounds (e.g., Δ9-tetrahydrocannabinol, Cocaine, Morphine)

The neurosteroid 3α-hydroxy-5α-pregnan-20-one, also known as allopregnanolone, exhibits complex interactions with various psychoactive compounds. These interactions can influence both the physiological levels of allopregnanolone and the pharmacological effects of the psychoactive drugs.

Δ9-tetrahydrocannabinol (THC):

Research into the interplay between allopregnanolone and Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, reveals a nuanced relationship primarily mediated by pregnenolone (B344588), the precursor to allopregnanolone. Administration of THC has been shown to significantly increase the synthesis of pregnenolone in the brain through the activation of the type-1 cannabinoid (CB1) receptor. nih.gov This elevation in pregnenolone then appears to act as a negative feedback mechanism, inhibiting the effects of THC mediated by the CB1 receptor. nih.gov This suggests an endogenous protective loop where the brain counteracts over-activation of the CB1 receptor. inserm.frnih.gov

However, direct administration of allopregnanolone did not appear to modify behavioral responses to THC, such as THC-induced food intake, in animal studies. nih.gov Furthermore, studies in humans with a history of cannabis use disorders have shown lower levels of allopregnanolone compared to individuals without such a history, suggesting potential long-term alterations in neurosteroid levels associated with chronic cannabis use. elsevierpure.com

Cocaine:

The interaction between allopregnanolone and cocaine involves alterations in endogenous neurosteroid levels and potential therapeutic implications. Preclinical studies have shown that both acute and repeated cocaine exposure can alter allopregnanolone levels in the brain. The effects of cocaine on pregnenolone, a precursor to allopregnanolone, appear to be mediated through an indirect activation of the CB1 receptor. nih.gov

In human studies of individuals with cocaine dependence, increasing allopregnanolone levels through the administration of its precursor, progesterone (B1679170), has been associated with reduced cocaine craving and a normalization of the stress response. These findings suggest that allopregnanolone may play a significant role in mediating the positive effects of progesterone on stress arousal, cognitive performance, and drug craving in the context of cocaine dependence.

Morphine:

Allopregnanolone's interaction with morphine is multifaceted, influencing both the synthesis of the neurosteroid and the analgesic and neurotoxic effects of the opioid. Acute morphine administration has been demonstrated to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to a significant increase in the biosynthesis of pregnane (B1235032) steroids, including allopregnanolone, in both the brain and plasma.

In terms of functional outcomes, allopregnanolone itself has been shown to possess analgesic properties. However, the co-administration of allopregnanolone and morphine did not produce a significantly greater antinociceptive effect than morphine alone in a rat model of mechanical visceral pain. Furthermore, while physiological concentrations of allopregnanolone can be neuroprotective, high concentrations of allopregnanolone in combination with a saturating concentration of morphine have been found to be neurotoxic in neuronal cell cultures.

Interaction with Other Neurosteroids (e.g., Pregnenolone Sulfate (B86663), DHEAS, 3β-OH Pregnane Steroids)

Allopregnanolone's activity is modulated by its interactions with other endogenous neurosteroids. These interactions often involve opposing or synergistic actions at various receptor sites, particularly the GABAA receptor.

Pregnenolone Sulfate:

Allopregnanolone and pregnenolone sulfate (PregS) exhibit opposing effects on GABAA receptors. While allopregnanolone is a potent positive allosteric modulator of GABAA receptors, enhancing GABA-mediated currents, PregS acts as a negative modulator, reducing these currents. nih.gov

Studies on neurons from the rat medial preoptic nucleus have shown that PregS can reduce the allopregnanolone-induced prolongation of the decay of spontaneous inhibitory postsynaptic currents (sIPSCs) in a concentration-dependent manner when both neurosteroids are applied together. nih.gov A simplified model suggests that allopregnanolone reduces the rate of GABA unbinding from the receptor, while PregS increases the rate of desensitization. nih.gov

Dehydroepiandrosterone (B1670201) Sulfate (DHEAS):

Both allopregnanolone and dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, are considered neuroprotective and have roles in modulating mood and anxiety. nih.govpnas.org However, their mechanisms of action at the GABAA receptor differ. Allopregnanolone is a potent positive modulator, whereas DHEA demonstrates a modest negative modulation of GABAA receptors. nih.gov

Despite these differing actions at the GABAA receptor, both neurosteroids have been shown to reduce connectivity within the resting-state amygdala network, which may contribute to their anxiolytic effects. nih.gov Furthermore, both DHEAS and allopregnanolone can stimulate catecholamine production and secretion from adrenal chromaffin cells, suggesting a direct tonic effect on adrenal catecholamine synthesis. oup.com

3β-OH Pregnane Steroids:

The stereoisomers of allopregnanolone, particularly the 3β-hydroxy pregnane steroids, can have distinct and sometimes opposing effects. For instance, epiallopregnanolone (3β-hydroxy-5α-pregnan-20-one), the 3β-isomer of allopregnanolone, does not enhance GABA action at the GABAA receptor. nih.gov

In fact, epiallopregnanolone can act as an antagonist to allopregnanolone's effects. In studies on rat hippocampal slices, epiallopregnanolone was shown to selectively and dose-dependently block the inhibition of the population spike caused by allopregnanolone. nih.gov A full blockage was observed at a molar ratio of 1:1. nih.gov This suggests a competitive interaction at the steroid modulation site on the GABAA receptor. In contrast, epipregnanolone, the 3β-isomer of pregnanolone, did not block the inhibitory effects of allopregnanolone. nih.gov

Future Directions in Academic Research on 3α Hydroxy 5α Pregnane 20 One

Elucidating Unresolved Physiological Significance and Mechanisms of Action

While 3α-Hydroxy-5α-pregnane-20-one, commonly known as allopregnanolone (B1667786), is well-established as a potent positive allosteric modulator of the GABA-A receptor, its complete physiological significance and the full spectrum of its mechanisms of action remain areas of active investigation. nih.gov One of the primary unresolved questions lies in delineating its precise role in maintaining homeostasis under normal physiological conditions versus its function as a response agent to acute stressors. researchgate.netresearchgate.net For instance, while acute stress is known to increase allopregnanolone levels, seemingly as a homeostatic mechanism to dampen HPA axis hyperactivity, the mechanisms governing this stress-induced synthesis are not fully understood. researchgate.netnih.gov

Furthermore, the non-genomic actions of allopregnanolone are well-documented, primarily through its interaction with membrane-bound receptors like the GABA-A receptor. nih.gov However, there is growing evidence that allopregnanolone's effects may also involve downstream "genomic" mechanisms that are yet to be completely elucidated. nih.gov These indirect genomic actions could be crucial in understanding its long-term effects on neuronal plasticity, myelination, and neurogenesis. nih.gov The compound's role extends beyond the central nervous system, with physiological effects reported in peripheral glial cells, such as Schwann cells, where it can promote glutamate (B1630785) uptake and GABA synthesis. nih.gov Additionally, its involvement in feedback mechanisms regulating the gonadal axis, specifically the luteinizing-hormone-releasing hormone (LHRH), suggests a broader neuroendocrine role that is not fully characterized. nih.gov The interplay between its direct, rapid membrane actions and these slower, potentially genomic, effects represents a significant gap in the current understanding of its physiological importance. nih.gov

Advanced Mechanistic Studies on Receptor Subtypes and Intracellular Pathways

Future research is critically needed to refine our understanding of allopregnanolone's interactions with specific GABA-A receptor subtypes. Although it is known to modulate a wide variety of GABA-A receptor subtypes, it appears to do so with similar potency and efficacy, showing a lack of clear subunit specificity in many studies. nih.gov However, some evidence suggests that extrasynaptic GABA-A receptors containing the δ subunit are particularly sensitive to modulation by allopregnanolone, which may mediate its effects on tonic inhibition. nih.govnih.gov Yet, other studies suggest this selectivity is not absolute and that allopregnanolone also potentiates synaptic, γ2-containing receptors. frontiersin.org A deeper investigation into the structural and conformational changes induced by allopregnanolone binding to different receptor subunit compositions is necessary to resolve these apparent discrepancies.

Beyond the GABA-A receptor, the full range of intracellular signaling pathways activated by allopregnanolone is not completely mapped. Evidence suggests that its actions can involve the activation of protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. nih.govmdpi.com However, the precise sequence of events following receptor modulation and how these pathways contribute to its diverse physiological effects, such as neuroprotection and mood regulation, require further study. nih.gov Allopregnanolone's influence is not limited to the GABAergic system; it also has modulatory effects on calcium channels, dopamine (B1211576) receptors, and glutamate neurotransmission. scienceopen.comnih.gov Understanding how allopregnanolone integrates these diverse signaling inputs at the cellular level is a key challenge for future research. Moreover, other potential receptors, such as the pregnane (B1235032) X receptor (PXR) and membrane progesterone (B1679170) receptors, may also be involved in mediating its effects, triggering intracellular cascades that lead to changes in gene expression. mdpi.commdpi.com

Development of Novel Research Tools and Pharmacological Probes

A significant hurdle in allopregnanolone research is the compound's own pharmacological properties, such as low oral bioavailability and extensive hepatic metabolism, which limit its therapeutic and experimental utility. nih.gov This necessitates the development of novel research tools, particularly synthetic analogues with improved pharmacokinetic profiles. nih.gov Creating these probes would allow for more precise investigations into its mechanisms of action in both in vitro and in vivo models. The goal is to design molecules that retain the specific modulatory effects of allopregnanolone while being more stable and easier to administer. researchgate.net

Exploration of Role in Pathophysiology of Neurological and Psychiatric Disorders (Mechanistic Focus)

Fluctuations and deficiencies in allopregnanolone levels have been strongly implicated in the pathophysiology of a range of neurological and psychiatric disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), anxiety disorders, and Alzheimer's disease. researchgate.netresearchgate.netnih.gov A critical future direction is to move beyond correlation and establish the precise mechanistic role of allopregnanolone in the etiology of these conditions. For instance, chronic stress, a key factor in depression and PTSD, is associated with dampened allopregnanolone levels and impaired responsivity of the HPA axis. researchgate.netnih.gov Research should focus on how this reduction in allopregnanolone signaling contributes to the hallmark symptoms of these disorders, such as anhedonia and anxiety, by altering GABAergic inhibition and HPA axis feedback. researchgate.netresearchgate.net

In the context of neurodegenerative diseases like Alzheimer's, allopregnanolone has shown potential to promote neurogenesis and reduce disease pathology. doaj.orgneutherapeutics.com The mechanistic underpinnings of these regenerative effects are a vital area for investigation. It is hypothesized that allopregnanolone activates neural stem cells to generate new neurons, but the specific signaling pathways involved in this process are not fully understood. neutherapeutics.com Furthermore, its ability to modulate neuroinflammation is another key aspect that warrants deeper mechanistic study, as inflammation is a critical component of both neurodegenerative and psychiatric disorders. mdpi.com Elucidating these mechanisms could pave the way for novel therapeutic strategies aimed at restoring neurological health by targeting the allopregnanolone system. doaj.org

Comparative Studies of Stereoisomers and Analogues for Functional and Mechanistic Insights

Comparative studies of allopregnanolone's stereoisomers and synthetic analogues are essential for understanding its structure-activity relationships and for refining our knowledge of its binding sites and mechanisms of action. It is well-established that the 3α-hydroxy group is critical for its activity as a positive allosteric modulator of the GABA-A receptor. nih.gov Its stereoisomer, 3β-hydroxy-5α-pregnan-20-one (isopregnanolone), is largely inactive in this regard, highlighting the strict stereospecificity of the receptor's binding pocket. nih.govnih.gov

Systematic investigation of a wide array of natural and synthetic analogues has revealed that modifications to the steroid's core structure can drastically alter its potency and efficacy. nih.gov For example, while pregnane analogs related to allopregnanolone exhibit high potency, androstane (B1237026) analogs show a much weaker response. nih.gov Alterations at the C17 or C20 positions can also significantly change the functional effects. nih.gov Future research should leverage these differences to create a detailed pharmacophore model for neurosteroid activity at various receptor subtypes. nih.gov By comparing the effects of subtly different analogues, researchers can probe the specific molecular interactions that govern binding and allosteric modulation. researchgate.net This approach will not only provide fundamental insights into receptor function but also guide the rational design of novel therapeutics with improved selectivity and efficacy. researchgate.netresearchgate.net

Table 1: Comparative Activity of Allopregnanolone and Related Steroids
CompoundKey Structural FeatureRelative Activity at GABA-A ReceptorPrimary Research Insight
3α-Hydroxy-5α-pregnane-20-one (Allopregnanolone)3α-OH, 5α-reducedPotent positive allosteric modulatorBaseline for neurosteroid activity. nih.gov
3β-Hydroxy-5α-pregnane-20-one (Isopregnanolone)3β-OH (epimer)Inactive or weakly activeDemonstrates the critical importance of the 3α-hydroxyl configuration for receptor interaction. nih.govnih.gov
5α-Pregnane-3,20-dione (5α-DHP)3-keto (precursor)InactiveHighlights the necessity of the 3α-OH group for modulatory activity. nih.gov
Androstane AnalogsLacks C17 side chainWeak modulatory responseIndicates the importance of the pregnane skeleton for high efficacy. nih.gov
Synthetic 16α-substituted AnalogsPolar group at C16Variable activityAimed at improving solubility and pharmacokinetic properties for research and therapeutic use. researchgate.net

Understanding Sex-Specific Differences in Neurobiological Actions

There is compelling evidence that the neurobiological actions of allopregnanolone exhibit significant sex differences. nih.gov Females often show greater sensitivity to its neuroprotective and anticonvulsant effects compared to males. nih.govnih.govfrontiersin.org For example, a lower dose of allopregnanolone was found to be neuroprotective against global ischemia in female mice compared to the dose required for the same effect in males. nih.gov This increased sensitivity in females correlates with a greater potentiation of GABAergic neurotransmission. nih.gov Future research must delve into the molecular and cellular mechanisms that underlie this sexual dimorphism.

One leading hypothesis is that these differences arise from variations in the expression and subunit composition of GABA-A receptors between sexes. nih.gov Specifically, a higher abundance of extrasynaptic δ-subunit-containing GABA-A receptors in females could contribute to their enhanced sensitivity to neurosteroids. nih.gov Additionally, the fluctuating hormonal milieu in females, particularly levels of progesterone (the precursor to allopregnanolone), across the menstrual or estrous cycle can influence sensitivity to exogenously administered allopregnanolone. frontiersin.orgmdpi.com For instance, females in the proestrus stage, which is characterized by high progesterone levels, are less responsive to allopregnanolone's effects on dopamine release. frontiersin.org A comprehensive understanding of these sex-specific differences is crucial, as it has significant implications for the pathophysiology of disorders with a sex bias, such as depression and anxiety, and for the development of gender-specific therapeutic strategies. researchgate.netwomensmentalhealth.org

Table 2: Summary of Observed Sex-Specific Differences in Allopregnanolone Action
Area of ActionObservationPotential Underlying MechanismReference
Neuroprotection (Ischemia)Females are protected at lower doses than males.Greater potentiation of GABAergic neurotransmission in females. nih.govfrontiersin.org
Anticonvulsant ActivityFemales exhibit greater sensitivity and potency.Higher abundance of extrasynaptic δ-GABA-A receptors in females. nih.gov
Dopamine Release ModulationMales show more robust reduction in evoked dopamine release at lower doses.Greater expression of GABA-A receptors in males; influence of endogenous progesterone in females. frontiersin.org
Response to Acute StressFemales may show a blunted allopregnanolone response to certain stressors.Higher baseline allopregnanolone levels in females may provide a protective buffer. mdpi.com

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing 3alpha-Hydroxy-5alpha-pregnane-20-one?

Methodological Answer:
Optimal synthesis routes include acid- or base-catalyzed derivatization of precursor steroids (e.g., progesterone or tetrahydroprogesterone analogs). For example, alkali-mediated reactions with potassium tert-butoxide in tert-butanol at 100°C under argon can yield stereospecific products, while acid catalysis (e.g., sulfuric acid in ethylene glycol) may alter regioselectivity . Characterization requires LC-MS/MS for purity assessment and NMR (¹H, ¹³C) for structural confirmation , focusing on distinguishing 3alpha/5alpha stereochemistry from 3beta/5beta isomers. Crystallization in 2-propanol or tert-butanol improves purity, as noted in protocols for related neurosteroids .

Basic: How can researchers evaluate the compound's modulation of GABA-A receptor activity in vitro?

Methodological Answer:
Use electrophysiological patch-clamp assays on recombinant GABA-A receptors (e.g., α1β2γ2 subtypes expressed in HEK293 cells) to measure potentiation of GABA-induced currents. Compare EC₅₀ values against reference modulators like allopregnanolone. Radioligand binding assays with [³H]muscimol or [³H]flunitrazepam can quantify receptor affinity, while mutagenesis studies identify critical residues (e.g., α1 subunit Q241) for site-specific interactions . For translational relevance, include cortical neuron cultures to assess endogenous receptor responses .

Advanced: How should in vivo studies be designed to investigate stress-induced fluctuations of this compound in rodent models?

Methodological Answer:
Employ acute stress paradigms (e.g., forced swim test, ambient temperature swim stress) to induce rapid neurosteroid elevation. Sacrifice animals within 5–15 minutes post-stress for brain tissue collection (cortex, hypothalamus). Use radioimmunoassays (RIA) or LC-MS to quantify steroid levels, ensuring adrenalectomy controls to distinguish adrenal vs. brain-derived synthesis . Pair with behavioral tests (e.g., elevated plus maze, open field) to correlate neurosteroid changes with anxiety-like behaviors. Include corticosterone measurements to assess HPA axis involvement .

Advanced: What strategies resolve contradictions in tissue-specific neurosteroid synthesis under pathological conditions?

Methodological Answer:
When conflicting data arise (e.g., adrenal vs. CNS synthesis in adrenalectomized models), employ dual-isotope labeling (³H-progesterone and ¹⁴C-pregnenolone) to trace biosynthetic pathways. Combine with enzyme inhibition studies (5alpha-reductase or 3alpha-hydroxysteroid dehydrogenase inhibitors) in ex vivo brain slices. Single-cell RNA-seq can localize steroidogenic enzyme expression (e.g., AKR1C3) in specific neuronal populations . For human studies, compare postmortem brain tissue from adrenal-deficient patients vs. controls using high-resolution mass spectrometry .

Advanced: How can structural modifications enhance the compound's pharmacokinetic profile for therapeutic targeting?

Methodological Answer:
Introduce polar groups at C16 (e.g., hydroxyethoxy or dihydroxypropoxy chains) to improve solubility and blood-brain barrier penetration. Synthesize analogs via microwave-assisted coupling or click chemistry, then evaluate metabolic stability using liver microsome assays. In silico docking (e.g., AutoDock Vina) predicts binding affinity to GABA-A receptors, prioritizing analogs with lower LogP (<4.5) to reduce off-target effects . Validate in vivo using cerebrospinal fluid (CSF) sampling and pharmacokinetic modeling to assess half-life and tissue distribution .

Advanced: What statistical methods address variability in neurosteroid measurements across experimental cohorts?

Methodological Answer:
Apply multivariate ANOVA to account for covariates (e.g., circadian rhythm, estrous cycle phase). Normalize data using z-scores or log-transformation for non-Gaussian distributions. For small sample sizes, use bootstrapping to estimate confidence intervals. Cross-validate findings with receiver operating characteristic (ROC) curves in clinical cohorts (e.g., premenstrual dysphoric disorder patients) to identify biomarker thresholds .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Use ventilated fume hoods for weighing and solubilizing the compound (recommended solvent: ethanol or DMSO). Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Store at -20°C under argon to prevent oxidation. Decontaminate spills with activated carbon absorbents , followed by ethanol rinsing. Adhere to institutional guidelines for neuroactive steroid disposal to avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.